molecular formula C16H32O2 B1594578 2-Ethylhexyl octanoate CAS No. 63321-70-0

2-Ethylhexyl octanoate

Cat. No.: B1594578
CAS No.: 63321-70-0
M. Wt: 256.42 g/mol
InChI Key: HPUAIVNIHNEYPO-UHFFFAOYSA-N
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Description

2-Ethylhexyl octanoate, also known as octanoic acid, 2-ethylhexyl ester, is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction of 2-ethylhexanol and octanoic acid. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a solvent and its emollient characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl octanoate is synthesized through the esterification reaction between 2-ethylhexanol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants, 2-ethylhexanol and octanoic acid, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is heated to the required temperature, and the esterification reaction is allowed to proceed. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl octanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl octanoate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • 2-Ethylhexyl palmitate
  • 2-Ethylhexyl stearate
  • 2-Ethylhexyl laurate

Comparison: 2-Ethylhexyl octanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to similar compounds, it has a lower molecular weight and different solubility characteristics, making it suitable for specific applications where other esters may not be as effective .

Properties

IUPAC Name

2-ethylhexyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-4-7-9-10-11-13-16(17)18-14-15(6-3)12-8-5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAIVNIHNEYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867003
Record name octanoic acid, 2-ethylhexyl ester
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63321-70-0
Record name 2-Ethylhexyl caprylate
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Record name 2-Ethylhexyl caprylate
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Record name 63321-70-0
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Record name octanoic acid, 2-ethylhexyl ester
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Record name 2-ethylhexyl octanoate
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Record name 2-ETHYLHEXYL CAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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